molecular formula C16H27NO5S B11832788 (S)-2-Ethylbutyl 2-aminopropanoate 4-methylbenzenesulfonate

(S)-2-Ethylbutyl 2-aminopropanoate 4-methylbenzenesulfonate

Cat. No.: B11832788
M. Wt: 345.5 g/mol
InChI Key: UQMSXQOLYAGFDL-FJXQXJEOSA-N
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Description

(S)-2-Ethylbutyl 2-aminopropanoate 4-methylbenzenesulfonate is a chemical compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an ethylbutyl group, an aminopropanoate moiety, and a 4-methylbenzenesulfonate group.

Preparation Methods

The synthesis of (S)-2-Ethylbutyl 2-aminopropanoate 4-methylbenzenesulfonate involves several steps. One common method includes the reaction of (S)-2-ethylbutyl 2-aminopropanoate with 4-methylbenzenesulfonyl chloride under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product. The reaction is carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.

Chemical Reactions Analysis

(S)-2-Ethylbutyl 2-aminopropanoate 4-methylbenzenesulfonate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium azide or potassium cyanide, leading to the formation of azides or nitriles.

Scientific Research Applications

(S)-2-Ethylbutyl 2-aminopropanoate 4-methylbenzenesulfonate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-2-Ethylbutyl 2-aminopropanoate 4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

(S)-2-Ethylbutyl 2-aminopropanoate 4-methylbenzenesulfonate can be compared with similar compounds such as:

    1-Propanol, 2-amino-2-methyl-, 4-methylbenzenesulfonate: This compound has a similar structure but differs in the alkyl group attached to the amino group.

    1-Boc-4-AP: This compound is used as an intermediate in the synthesis of fentanyl and related derivatives.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H27NO5S

Molecular Weight

345.5 g/mol

IUPAC Name

2-ethylbutyl (2S)-2-aminopropanoate;4-methylbenzenesulfonic acid

InChI

InChI=1S/C9H19NO2.C7H8O3S/c1-4-8(5-2)6-12-9(11)7(3)10;1-6-2-4-7(5-3-6)11(8,9)10/h7-8H,4-6,10H2,1-3H3;2-5H,1H3,(H,8,9,10)/t7-;/m0./s1

InChI Key

UQMSXQOLYAGFDL-FJXQXJEOSA-N

Isomeric SMILES

CCC(CC)COC(=O)[C@H](C)N.CC1=CC=C(C=C1)S(=O)(=O)O

Canonical SMILES

CCC(CC)COC(=O)C(C)N.CC1=CC=C(C=C1)S(=O)(=O)O

Origin of Product

United States

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